molecular formula C12H15N3O B3394532 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine CAS No. 262298-03-3

4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3394532
CAS No.: 262298-03-3
M. Wt: 217.27 g/mol
InChI Key: UHJQSFZJRDUCOT-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes a pyrazole ring substituted with a methoxy group, a methyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 4-methoxy-2-methylacetophenone.

    Substitution Reactions: The introduction of the amine group at the 3-position of the pyrazole ring can be achieved through nucleophilic substitution reactions. This often involves the use of amine sources such as ammonia or primary amines under basic conditions.

    Methylation: The methyl group at the 5-position can be introduced through alkylation reactions using methyl iodide or similar alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(4-Hydroxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine.

    Reduction: Formation of 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine from its nitro precursor.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, derivatives of this compound could be investigated for their potential therapeutic effects. The presence of the pyrazole ring is significant as many pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or dyes. Its structural features may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxy and methyl groups could influence its binding affinity and specificity, while the amine group could participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylphenyl isocyanate: Similar in structure but with an isocyanate group instead of the pyrazole ring.

    4-Methoxy-2-methylphenylboronic acid: Contains a boronic acid group, used in Suzuki coupling reactions.

    2-Methoxyphenyl isocyanate: Another related compound with an isocyanate group, used as a protecting group in organic synthesis.

Uniqueness

4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring with the methoxy and methyl substituents. This combination can result in unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-7-6-9(16-3)4-5-10(7)11-8(2)14-15-12(11)13/h4-6H,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJQSFZJRDUCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(NN=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262298-03-3
Record name 4-(4-Methoxy-2-methylphenyl)-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262298-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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